molecular formula C17H13FN2O2 B5696104 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide

2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B5696104
M. Wt: 296.29 g/mol
InChI Key: IZZRNSRESMHCHT-JLHYYAGUSA-N
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Description

2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide involves the inhibition of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By blocking BTK activity, 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide prevents the activation and proliferation of B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects, including the suppression of B-cell activation and proliferation, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the development and application of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide. One potential direction is the combination of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide with other drugs or immunotherapies to enhance its anti-tumor activity and reduce the risk of drug resistance. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide in clinical trials to optimize dosing and improve patient outcomes. Additionally, the development of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide analogs with improved properties and efficacy is also a promising direction for future research.

Synthesis Methods

The synthesis of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be improved through further purification techniques.

Scientific Research Applications

2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide also exhibits potent immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-8-6-15(7-9-16)20-17(21)13(11-19)10-12-2-4-14(18)5-3-12/h2-10H,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZRNSRESMHCHT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

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